Aureothricin is a golden yellow crystalline antibiotic first isolated from a novel strain of Streptomyces in 1950. [, , ] It is classified as a dithiolopyrrolone antibiotic due to its unique pyrrolinonodithiole core structure. [, ] Aureothricin exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. [, , ] This broad-spectrum activity makes it a valuable subject for scientific research, particularly in the fields of antibiotic development and chemical synthesis.
Aureothricin is classified as a member of the dithiolopyrrolone group of antibiotics. This class is characterized by a bicyclic structure featuring a unique disulfide bridge between two ene-thiols. The compound was first isolated from Streptomyces aureofaciens, and its synthesis involves complex biosynthetic pathways that include multiple enzymatic steps. Other notable antibiotics in this class include holomycin and thiolutin .
The biosynthesis of aureothricin involves a polyketide synthase (PKS) pathway, which is responsible for assembling the complex molecular structure of the antibiotic. The key steps in its synthesis include:
Aureothricin's molecular structure is notable for its unique bicyclic arrangement, which contributes to its biological activity. Key features include:
Aureothricin participates in various chemical reactions that are crucial for its activity:
The mechanism by which aureothricin exerts its antibacterial effects involves several key processes:
Aureothricin possesses distinct physical and chemical properties:
Aureothricin has significant potential applications in various fields:
Aureothricin was first isolated in the late 1940s from Streptomyces aureus (later reclassified as Streptomyces aureofaciens), a soil-dwelling actinomycete identified for its golden-hued colonies and antibiotic production capabilities [1] [3] [6]. Benjamin Minge Duggar at Lederle Laboratories (a division of American Cyanamid Company) pioneered this discovery during systematic screenings of Streptomyces strains, which concurrently led to the isolation of chlortetracycline (Aureomycin®) [1] [6]. The compound was initially noted for its distinct physicochemical properties, including solubility in polar organic solvents and instability under acidic conditions, which complicated early purification efforts [3] [5]. Taxonomic re-evaluations confirmed that aureothricin-producing strains belonged to the Streptomyces genus, which remains a prolific source of thiopeptide antibiotics [5].
Table 1: Key Historical Milestones in Aureothricin Research
Year | Event | Significance |
---|---|---|
1945 | Isolation from S. aureofaciens | First identification of aureothricin |
1949 | Deposit in culture collections | Strain preservation (e.g., NRRL 2209) |
1950s | Structural preliminaries | Recognition as a sulfur-containing metabolite |
Initial bioactivity assessments revealed aureothricin’s narrow-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, but limited efficacy against Gram-negative pathogens [3] [8]. Its bacteriostatic mode of action distinguished it from bactericidal agents like β-lactams [9]. By the mid-1950s, chemical degradation and spectroscopic analyses classified aureothricin as a thiopeptide—a ribosomal peptide featuring thiazole rings, dehydroamino acids, and a central pyridine moiety [5] [8]. This placed it within the same structural family as thiostrepton and micrococcin P1, characterized by macrocyclic architectures and post-translational modifications [5] [8]. The compound’s molecular formula (C~14~H~12~N~4~O~3~S~2~) was confirmed through elemental analysis, though full structural elucidation required advanced NMR techniques developed later [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7